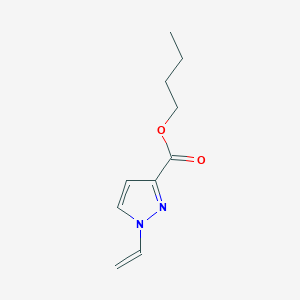
Butyl 1-ethenyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 1-ethenyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is a class of five-membered heterocycles containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 1-ethenyl-1H-pyrazole-3-carboxylate typically involves a cyclocondensation reaction between a suitable hydrazine and a carbon unit such as 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or β-enaminones . The reaction conditions often include mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) under oxygen .
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, often involve scalable one-pot procedures. These methods may include the condensation of substituted aromatic aldehydes with tosylhydrazine followed by cycloaddition with terminal alkynes .
Chemical Reactions Analysis
Types of Reactions
Butyl 1-ethenyl-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine to form pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: Substitution reactions often involve the use of aryl halides and copper powder as catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine derivatives for reduction, and aryl halides for substitution. The reactions are typically carried out under mild conditions with solvents like DMSO and catalysts such as copper powder .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic systems .
Scientific Research Applications
Butyl 1-ethenyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of butyl 1-ethenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to interact with enzymes and receptors, influencing various biochemical pathways. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-1H-pyrazole-3-carboxylic acid
- tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate
- 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid
Uniqueness
Butyl 1-ethenyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
122609-03-4 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
butyl 1-ethenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-5-8-14-10(13)9-6-7-12(4-2)11-9/h4,6-7H,2-3,5,8H2,1H3 |
InChI Key |
QKYYNJWAQVAMBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=NN(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)

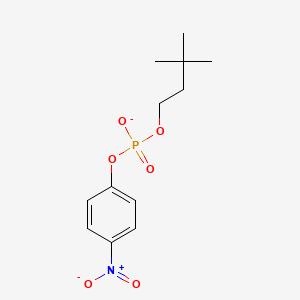
![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)

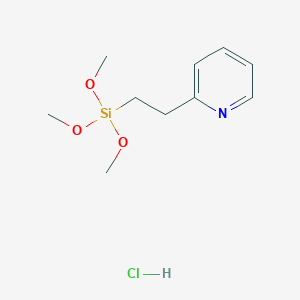

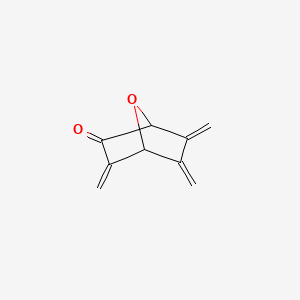
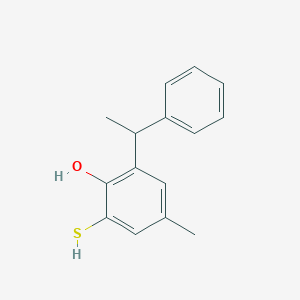
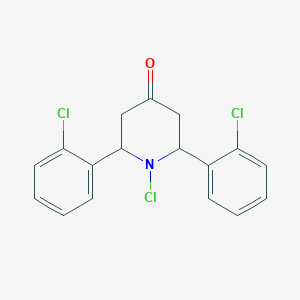
![1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide](/img/structure/B14287504.png)
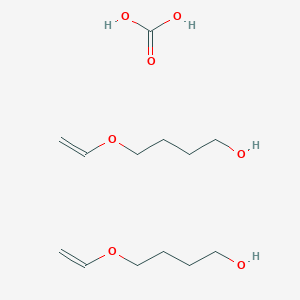
![Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate](/img/structure/B14287512.png)
![3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14287513.png)
